molecular formula C17H16O3 B12794761 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- CAS No. 7504-12-3

1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)-

Cat. No.: B12794761
CAS No.: 7504-12-3
M. Wt: 268.31 g/mol
InChI Key: VVJPTHRFLICXKG-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- is a complex organic compound belonging to the isobenzofuranone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: Introduction of a methoxy group (-OCH3) can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Cyclization: Formation of the isobenzofuranone ring structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-chlorophenyl)-
  • 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-fluorophenyl)-
  • 1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-bromophenyl)-

Uniqueness

1(3H)-Isobenzofuranone, 3-methoxy-7-methyl-3-(2-methylphenyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

CAS No.

7504-12-3

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-methoxy-7-methyl-3-(2-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C17H16O3/c1-11-7-4-5-9-13(11)17(19-3)14-10-6-8-12(2)15(14)16(18)20-17/h4-10H,1-3H3

InChI Key

VVJPTHRFLICXKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(OC2=O)(C3=CC=CC=C3C)OC

Origin of Product

United States

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